

# A Spectroscopic Showdown: N-(2-Aminophenyl)-2-phenylacetamide and Its Anilide Relatives

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Compound of Interest		
Compound Name:	N-(2-Aminophenyl)-2- phenylacetamide	
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In the landscape of pharmaceutical research and materials science, the nuanced structural details of organic molecules are paramount. Anilides, a class of compounds characterized by a phenyl group attached to a nitrogen atom which is itself part of an amide linkage, are key scaffolds in numerous biologically active molecules. This guide provides a detailed spectroscopic comparison of **N-(2-Aminophenyl)-2-phenylacetamide** and a selection of related anilides, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data.

### **Comparative Spectroscopic Data**

The following tables summarize key spectroscopic data for **N-(2-Aminophenyl)-2- phenylacetamide** and related anilides, including N-phenylacetamide and various substituted derivatives. These comparisons are crucial for substance identification, purity assessment, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)



Compound	Aromatic Protons	-CH <sub>2</sub> -	-NH- (Amide)	-NH₂ (Amino)	Other
N-(2- Aminophenyl) -2- phenylaceta mide	6.60-7.50 (m)	3.65 (s)	9.30 (s)	4.80 (s)	-
N- phenylaceta mide	7.00-7.60 (m)	2.10 (s, -CH <sub>3</sub> )	9.81 (s)	-	-
2-Chloro-N- phenylaceta mide	7.10-7.65 (m)	4.60 (s)	-	-	-
N-(4- Methoxyphen yl)-2- phenylaceta mide	6.71-7.48 (m)	3.75 (s)	7.04 (s)	-	3.79 (s, - OCH₃)
N-Allyl-2- phenylaceta mide	7.21-7.44 (m)	3.62 (s)	5.54 (s)	-	5.78 (m, vinyl-H), 5.05 (m, vinyl-H <sub>2</sub> ), 3.86 (t, allyl- CH <sub>2</sub> )

Data compiled from multiple sources. Solvent and spectrometer frequency may vary.

Table 2: Infrared (IR) Spectroscopic Data ( $\nu$ , cm $^{-1}$ )



Compound	N-H Stretch (Amide)	C=O Stretch (Amide I)	N-H Bend (Amide II)	N-H Stretch (Amino)	Aromatic C- H Stretch
N-(2- Aminophenyl) -2- phenylaceta mide	~3300	~1660	~1540	~3400, ~3350	~3050
N- phenylaceta mide	3303	1671	1559	-	3209, 3145
2-Chloro-N- phenylaceta mide	3303, 3209, 3145	1671	1559	-	2945
Aniline	3431, 3354	-	1620	3431, 3354	3050

Data represents typical values and may vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).[1][2][3]

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M]+	Key Fragments
N-(2-Aminophenyl)-2- phenylacetamide	226	135 (C <sub>8</sub> H <sub>9</sub> NO), 92 (C <sub>6</sub> H <sub>6</sub> N), 91 (C <sub>7</sub> H <sub>7</sub> )
N-phenylacetamide	135	93 (C <sub>6</sub> H <sub>7</sub> N), 77 (C <sub>6</sub> H <sub>5</sub> ), 43 (CH <sub>3</sub> CO)
Aniline	93	66, 65
2-Phenylacetamide	135	92, 91 (tropylium ion), 65

Ionization method (e.g., EI, CI) can influence fragmentation patterns.[4][5][6]

Table 4: UV-Visible Spectroscopic Data (λmax, nm)



Compound	$\pi \to \pi^*$ Transition	$n \rightarrow \pi^*$ Transition
Aniline Derivatives	230-290	340-355
Acetanilides	~240-250	-
Substituted Benzylideneanilines	Dependent on substituent	Dependent on substituent

Solvent and substituents can cause bathochromic (red) or hypsochromic (blue) shifts.[7][8][9] [10]

## **Experimental Protocols**

The following are generalized protocols for the key spectroscopic techniques used in the characterization of anilides.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of the anilide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is typically used.[11]
- Data Acquisition: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[12]
- 2. Infrared (IR) Spectroscopy
- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
    powder and press into a thin, transparent disk.
  - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)
    and place in a salt (NaCl or KBr) cell.[1]

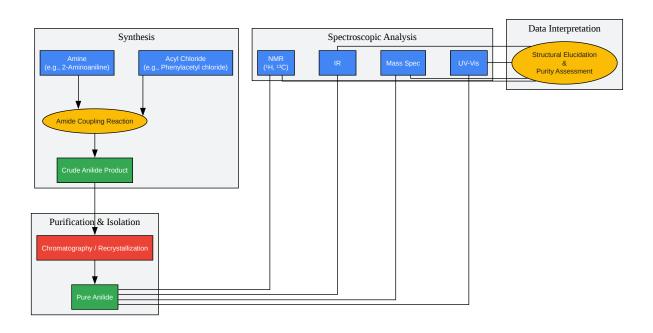


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
- Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm<sup>-1</sup>).[1][13]
- 3. Mass Spectrometry (MS)
- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[4][14]
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[11]
- Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) against relative intensity.[15]
- 4. UV-Visible Spectroscopy
- Sample Preparation: Prepare a dilute solution of the anilide in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Data Acquisition: Scan a wavelength range (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).[9][16]

### Visualizing the Workflow

The synthesis and subsequent spectroscopic analysis of anilides is a common workflow in organic chemistry and drug discovery. The following diagram illustrates this process.





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Caption: Synthesis and Spectroscopic Analysis Workflow for Anilides.

This guide provides a foundational comparison of the spectroscopic properties of **N-(2-Aminophenyl)-2-phenylacetamide** and related anilides. Researchers can utilize this information to aid in the identification and characterization of these important chemical entities. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.



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